4-(2-Pyridinyl)phenylboronic acid pinacol ester
Overview
Description
4-(2-Pyridinyl)phenylboronic acid pinacol ester is an organic compound that features a pyridine ring substituted with a phenyl group, which is further substituted with a dioxaborolane group
Preparation Methods
The synthesis of 4-(2-Pyridinyl)phenylboronic acid pinacol ester typically involves the Suzuki-Miyaura coupling reaction. This reaction is a cross-coupling method that forms carbon-carbon bonds between a boronic acid or boronate ester and an organohalide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and bases like potassium carbonate or sodium hydroxide . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
4-(2-Pyridinyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane group can be replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Pyridinyl)phenylboronic acid pinacol ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 4-(2-Pyridinyl)phenylboronic acid pinacol ester involves its ability to participate in cross-coupling reactions. The dioxaborolane group acts as a boron source, which can form carbon-carbon bonds with organohalides in the presence of a palladium catalyst . This process involves the activation of the boron atom and the subsequent formation of a new carbon-carbon bond, leading to the synthesis of biaryl compounds.
Comparison with Similar Compounds
Similar compounds to 4-(2-Pyridinyl)phenylboronic acid pinacol ester include:
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
These compounds share the dioxaborolane group but differ in their core structures, which can influence their reactivity and applications. The uniqueness of this compound lies in its combination of a pyridine ring and a phenyl group, making it a versatile building block in organic synthesis.
Biological Activity
4-(2-Pyridinyl)phenylboronic acid pinacol ester (CAS No. 908350-80-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their diverse applications, particularly in the fields of cancer therapy, antibacterial agents, and drug delivery systems. This article focuses on the biological activity of this specific compound, summarizing research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a boronic acid functional group attached to a pyridine and phenyl structure. This unique arrangement allows for interactions with various biological targets, enhancing its therapeutic potential.
Table 1: Structural Characteristics
Property | Description |
---|---|
Molecular Formula | CHBNO |
Molecular Weight | 241.09 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and amino acids, which can modulate various biological pathways. Its boron atom can interact with hydroxyl groups in biomolecules, leading to altered enzyme activity or cellular signaling pathways.
Anticancer Activity
Research indicates that boronic acids can act as proteasome inhibitors, which are crucial in regulating protein degradation in cancer cells. A study highlighted the potential of boronic acid derivatives, including this compound, in inhibiting cancer cell growth by inducing cell cycle arrest at the G2/M phase. This mechanism is significant as it leads to apoptosis in various cancer cell lines .
Antibacterial Properties
Boronic acids have also been evaluated for their antibacterial properties. The compound demonstrated effectiveness against resistant bacterial strains by inhibiting β-lactamases, enzymes that confer resistance to β-lactam antibiotics. This activity suggests that this compound could be developed into a novel antibacterial agent .
Drug Delivery Systems
The compound has been utilized in the development of reactive oxygen species (ROS)-responsive drug delivery systems. For instance, it has been incorporated into hyaluronic acid-based nanoparticles for targeted delivery of curcumin, enhancing its anti-inflammatory and antioxidant properties in periodontal disease treatment .
Case Studies
- Cancer Cell Line Study : In vitro studies involving various cancer cell lines showed that compounds similar to this compound exhibited IC50 values in the nanomolar range, indicating potent anticancer activity. The mechanism involved disruption of proteasomal function leading to accumulation of pro-apoptotic factors .
- Antibacterial Efficacy : A comparative study on the efficacy of boronic acid derivatives revealed that this compound had a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics against certain Gram-negative bacteria, highlighting its potential as a new therapeutic agent .
Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-8-13(9-11-14)15-7-5-6-12-19-15/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGIUUPUDMXXLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703887 | |
Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908350-80-1 | |
Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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